1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by its unique structure, which includes a benzo[c]chromen-6-one core with a 1-methyl and a 3-[(3-oxobutan-2-yl)oxy] substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxycoumarin and 3-oxobutan-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It can influence the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
4-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one: This compound has a similar structure but differs in the position of the methyl group.
3-methyl-1-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: This compound has additional hydrogenation in the benzo[c]chromen-6-one core.
Methyl 3-[(3-oxobutan-2-yl)oxy]thiophene-2-carboxylate: This compound has a thiophene ring instead of the benzo[c]chromen-6-one core.
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C18H16O4/c1-10-8-13(21-12(3)11(2)19)9-16-17(10)14-6-4-5-7-15(14)18(20)22-16/h4-9,12H,1-3H3 |
InChI Key |
BBUVHASKUIIMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.